4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile
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Overview
Description
4-{[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile is a complex organic compound featuring a naphthyridine core, a piperidine ring, a sulfonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps:
Formation of the Naphthyridine Core: The 1,8-naphthyridine core can be synthesized through multicomponent reactions involving aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the naphthyridine core.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Benzonitrile Addition: Finally, the benzonitrile moiety is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its naphthyridine core is known for its biological activity, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anticancer, antimicrobial, and antiviral agents. The sulfonyl and nitrile groups are particularly important for their interaction with biological targets.
Industry
Industrially, the compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells, due to its photochemical properties.
Mechanism of Action
The mechanism of action of 4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form strong interactions with protein targets, inhibiting their function. The nitrile group can act as a hydrogen bond acceptor, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine Derivatives: Compounds like gemifloxacin, which also contain the naphthyridine core, are used as antibacterial agents.
Piperidine Derivatives: Compounds such as piperidine-based pharmaceuticals are widely used in medicinal chemistry.
Sulfonyl Compounds: Sulfonylureas are a class of compounds used as antidiabetic agents.
Uniqueness
4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of a naphthyridine core, piperidine ring, sulfonyl group, and benzonitrile moiety. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c21-14-15-3-6-18(7-4-15)27(25,26)24-12-9-16(10-13-24)19-8-5-17-2-1-11-22-20(17)23-19/h1-8,11,16H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBBQXGKKMYYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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